molecular formula C24H22ClFN4O2 B2635876 N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide CAS No. 904277-66-3

N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide

Cat. No. B2635876
CAS RN: 904277-66-3
M. Wt: 452.91
InChI Key: WZGTUAXERORRAO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C24H22ClFN4O2 and its molecular weight is 452.91. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structures and Chemical Properties :

    • Ullah and Altaf (2014) studied the crystal structures of compounds structurally related to adoprazine, which includes derivatives similar to N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide. They focused on X-ray diffraction studies revealing hydrogen bonding and formation of one-dimensional networks (Ullah & Altaf, 2014).
  • Synthesis and Characterization for Medical Applications :

    • Farag et al. (2012) synthesized derivatives similar to N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide, focusing on their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
  • Biological Evaluation and Inhibitory Potentials :

    • Peifer et al. (2007) described the design and biological evaluation of related compounds as inhibitors of MAPK, exploring their potential in drug development (Peifer et al., 2007).
  • Pharmacological Studies :

    • Desai et al. (2012) conducted synthesis and characterization of new quinoline-based derivatives with broad-spectrum antimicrobial potency, which is relevant for understanding the pharmaceutical applications of similar compounds (Desai et al., 2012).
  • Molecular Modelling and Drug Design :

    • Murthy et al. (2017) focused on the synthesis, characterization, and reactivity study of compounds similar to N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide, with potential applications in developing new anti-cancerous drugs (Murthy et al., 2017).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O2/c25-20-12-19(7-8-21(20)26)29-24(32)23(31)28-14-22(17-6-3-10-27-13-17)30-11-9-16-4-1-2-5-18(16)15-30/h1-8,10,12-13,22H,9,11,14-15H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGTUAXERORRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

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